molecular formula C11H13NO B3181336 4-(2-Methoxyphenyl)butanenitrile CAS No. 77853-46-4

4-(2-Methoxyphenyl)butanenitrile

Cat. No.: B3181336
CAS No.: 77853-46-4
M. Wt: 175.23 g/mol
InChI Key: YQCWMFXWZQZVEC-UHFFFAOYSA-N
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Description

Historical Perspectives on Nitrile and Methoxyphenyl Chemistry Relevant to 4-(2-Methoxyphenyl)butanenitrile

The journey to understanding this compound is rooted in the rich history of nitrile and methoxyphenyl chemistry. The first nitrile compound, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.orgturito.comchemeurope.comhandwiki.org This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. wikipedia.orgturito.comchemeurope.com The term "nitrile" was later coined by Hermann Fehling in 1844. wikipedia.orgturito.com Over the decades, the synthesis and reactions of nitriles have become a cornerstone of organic chemistry, with methods such as hydrocyanation, the Sandmeyer reaction, and the dehydration of amides being fundamental. wikipedia.orgchemeurope.com

Concurrently, the study of methoxyphenyl compounds has been integral to the development of synthetic and medicinal chemistry. The methoxy (B1213986) group (-OCH3), a key feature of this compound, significantly influences a molecule's electronic properties and reactivity. ontosight.ai Research into methoxyphenyl derivatives has been extensive, exploring their roles in various chemical transformations and as building blocks for complex molecules. nih.govatlantis-press.commdpi.commdpi.comresearchgate.netamanote.comresearchgate.net The p-methoxyphenyl radical, for instance, is a highly reactive intermediate studied in polymerization and oxidation processes. ontosight.ai

Structural Features and Nomenclature of this compound within Contemporary Organic Synthesis

The structure of this compound, with the chemical formula C11H13NO, is characterized by a butanenitrile chain attached to a methoxyphenyl group at the fourth carbon position. chemsynthesis.com The methoxy group is located at the ortho (2-position) of the phenyl ring. The molecule's IUPAC name is this compound. chemsynthesis.com The presence of the nitrile group (-C≡N) and the methoxy-substituted aromatic ring defines its chemical properties and potential for synthetic transformations. wikipedia.orgontosight.ai

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H13NO175.23Not Available chemsynthesis.com
4-(2-Ethoxyphenyl)butanenitrileC12H15NO189.25 nih.gov53434514 (CID) nih.gov
4-(4-Methoxyphenyl)-2-butanoneC11H14O2178.23 sigmaaldrich.com104-20-1 sigmaaldrich.comnist.gov
4-(4-Methoxyphenyl)-3-buten-2-oneC11H12O2176.21 scbt.com943-88-4 scbt.com
4-(2-Methoxyphenyl)-1-buteneC11H14O162.23 bldpharm.com63667-83-4 bldpharm.com
ZingeroneC11H14O3194.2271 nist.gov122-48-5 nist.gov

Overview of Prior Research Trajectories Involving Analogous Butanenitrile and Methoxyphenyl Architectures

Research into compounds with butanenitrile and methoxyphenyl scaffolds has been diverse. Studies on butanenitrile derivatives often focus on their synthesis and utility as intermediates in the creation of more complex molecules. For instance, the hydrocyanation of alkenes is an industrial process for producing nitriles like adiponitrile, a precursor to nylon. wikipedia.org

Methoxyphenyl-containing molecules have been investigated for a wide range of applications. For example, C-tetra(4-methoxyphenyl)calix handwiki.orgresorcinarene has been studied for its antioxidant properties. nih.gov Similarly, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have also shown antioxidant activity. mdpi.com The synthesis of various methoxyphenyl compounds, such as 2-methoxy-4-((4-methoxyphenyl imino)methyl) phenol (B47542) and tetrakis(4-methoxyphenyl)methane, highlights the ongoing interest in this chemical motif. atlantis-press.comresearchgate.net Research into compounds like 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile demonstrates the exploration of these architectures in creating biologically relevant molecules. researchgate.net

Rationale for Advanced Research into this compound: Identifying Current Knowledge Gaps and Future Opportunities

While extensive research exists on nitrile and methoxyphenyl compounds individually, specific data on this compound is limited. chemsynthesis.com A significant knowledge gap exists regarding its specific reactivity, biological activity, and potential applications. Much of the available information is on its isomers or closely related structures, such as 4-(4-methoxyphenyl)butanenitrile (B8769080) derivatives used in the synthesis of other compounds. google.com

Future research should focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physical and chemical properties.

Reactivity Studies: Investigating the reactivity of both the nitrile and the methoxyphenyl moieties to understand its potential as a building block in organic synthesis.

Biological Screening: Exploring the potential biological activities of the compound, given the known bioactivity of many nitrile- and methoxyphenyl-containing molecules. handwiki.org

Materials Science Applications: Investigating its potential use in materials science, an area where nitriles have shown promise, for example, in battery electrolytes. researchgate.net

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCWMFXWZQZVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methoxyphenyl Butanenitrile

Retrosynthetic Analysis and Key Disconnection Strategies for 4-(2-Methoxyphenyl)butanenitrile

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, two primary disconnection strategies are most logical, focusing on the formation of the key carbon-carbon bonds.

Disconnection 1 (C-CN bond): The most straightforward disconnection is at the bond between the propyl chain and the nitrile group (C-CN). This suggests a nucleophilic substitution reaction where a cyanide ion (CN⁻) acts as the nucleophile. The corresponding synthetic equivalent (synthon) for the electrophilic part would be a 3-(2-methoxyphenyl)propyl halide or a related derivative with a good leaving group.

Disconnection 2 (Aryl-Alkyl C-C bond): A second key disconnection breaks the bond between the aromatic ring and the butanenitrile side chain. This approach leads to two potential pathways:

Pathway A: This involves an electrophilic aromatic ring (2-methoxyphenyl synthon) and a nucleophilic butanenitrile synthon. In a forward synthesis, this could translate to a Friedel-Crafts type reaction or a coupling reaction using an organometallic derivative of 2-methoxyanisole.

Pathway B: This involves a nucleophilic aromatic ring synthon and an electrophilic 4-cyanobutyl synthon. This is a common strategy, often realized through the alkylation of a 2-methoxyphenyl organometallic reagent with a compound like 4-bromobutanenitrile.

These disconnection strategies form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical Synthetic Routes to this compound

Classical methods for synthesizing nitriles and forming carbon-carbon bonds provide reliable and well-documented pathways to the target molecule.

Approaches Involving Cyanoethylation Reactions

Cyanoethylation is a specific type of Michael addition where a nucleophile adds to acrylonitrile. wikipedia.org This reaction is typically base-catalyzed and is effective for adding a -CH₂CH₂CN group to compounds with acidic protons. asianpubs.org To synthesize this compound via this route, a suitable 2-methoxyphenyl precursor that can act as a carbon nucleophile is required. For instance, the reaction could proceed by generating a Grignard reagent from 2-methoxybenzyl chloride, which then attacks acrylonitrile.

Reactant 1 Reactant 2 Catalyst/Conditions Product
2-Methoxyphenyl derivative (as nucleophile)AcrylonitrileBase catalystThis compound

Table 1: Generalized Cyanoethylation Approach

Pathways via Nitrile Hydrolysis and Subsequent Derivatization

While seemingly counterintuitive, synthetic routes may proceed through the temporary conversion of the nitrile group. For example, a related compound, 4-(2-methoxyphenyl)butanoic acid, could be synthesized first and then converted to the target nitrile. The hydrolysis of a nitrile to a carboxylic acid is a classic transformation, often achieved under strong acidic or basic conditions. oatext.comchemrevise.org The resulting carboxylic acid can then be converted to a primary amide, which is subsequently dehydrated to yield the nitrile. youtube.com Thionyl chloride (SOCl₂) is a common reagent for this dehydration step. youtube.com

Reaction Sequence:

Synthesis of Precursor: Synthesize 4-(2-methoxyphenyl)butanoic acid via a suitable method (e.g., malonic ester synthesis with 2-methoxybenzyl halide).

Amide Formation: Convert the carboxylic acid to 4-(2-methoxyphenyl)butanamide.

Dehydration: Dehydrate the amide using a reagent like SOCl₂ to form this compound.

This multi-step approach offers flexibility but is generally less atom-economical than more direct methods.

Strategies Utilizing Alkylation of Aryl Precursors

Alkylation of aryl precursors is one of the most direct and common methods for synthesizing aryl alkanenitriles. This strategy aligns with the retrosynthetic disconnections previously discussed. A prominent example is the nucleophilic substitution reaction between an activated aryl precursor and a cyanide salt. evitachem.com

A typical procedure involves reacting 2-methoxybenzyl chloride with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). evitachem.com The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion displaces the chloride ion to form the new carbon-carbon bond.

Aryl Precursor Cyanide Source Solvent Conditions
2-Methoxybenzyl chlorideSodium Cyanide (NaCN)Dimethylformamide (DMF)Reflux

Table 2: Example of Synthesis via Alkylation

Alternatively, benzylic halides can be converted into the corresponding nitriles using molecular iodine in aqueous ammonia, which avoids the use of more toxic metal cyanides. organic-chemistry.org This method involves the in-situ formation of a primary amine followed by oxidative conversion to the nitrile. organic-chemistry.org

Modern and Advanced Synthetic Protocols for this compound

Contemporary organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility.

Catalytic Methods for Carbon-Carbon Bond Formation

Modern catalytic reactions offer powerful tools for constructing the aryl-alkyl framework of this compound. While specific applications of the user-mentioned methods to this exact molecule are not widely documented, the general principles are applicable.

Transition Metal-Free Amino-cyclization: This category of reactions is broad, but some transition-metal-free protocols can be used to synthesize nitriles from other functional groups. For example, the transformation of aldehydes to nitriles can be achieved using inorganic reagents in DMSO, avoiding transition metals entirely. organic-chemistry.org A potential route could involve synthesizing 4-(2-methoxyphenyl)butanal and then converting it to the target nitrile.

Indium-Promoted Intermolecular Oxidative Alkylarylation: Indium catalysts have been shown to be effective in various C-C bond-forming reactions. For instance, indium(III) bromide (InBr₃) can catalyze the direct cyanation of benzylic alcohols with trimethylsilyl cyanide (TMSCN). organic-chemistry.org This method could be applied by first synthesizing 3-(2-methoxyphenyl)propan-1-ol, which would then be reacted with a cyanide source in the presence of an indium catalyst to form the target molecule. Such catalytic approaches often proceed under milder conditions and with higher functional group tolerance compared to classical methods.

Catalyst System Reactant 1 Reactant 2 Potential Application
Indium(III) bromide3-(2-methoxyphenyl)propan-1-olTrimethylsilyl cyanideDirect cyanation of an alcohol precursor
Transition-metal-free4-(2-methoxyphenyl)butanalHydroxylamine/SO₂F₂Conversion of an aldehyde precursor to the nitrile

Table 3: Potential Modern Catalytic Approaches

Stereoselective Synthesis Considerations for Related Analogues

The synthesis of chiral molecules as single isomers is a critical task in pharmaceutical and chemical research, driven by regulatory demands for enantiomerically pure compounds. nih.gov While this compound itself is achiral, the introduction of stereocenters into its analogues necessitates precise control over stereochemistry. The development of efficient and reproducible stereoselective syntheses is paramount, as even minor isomeric impurities are often unacceptable in final products. nih.gov

The challenge for process chemists lies in developing synthetic methods that are not only functional and consistent but also scalable and efficient. nih.gov For analogues of this compound, stereocenters could be introduced on the butane (B89635) chain, for instance, at the carbon alpha to the nitrile group or at the benzylic position.

Key strategies for achieving stereoselectivity in the synthesis of related chiral nitriles include:

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in reactions such as hydrocyanation of alkenes or conjugate additions to α,β-unsaturated precursors.

Chiral Auxiliaries: Temporarily incorporating a chiral moiety into the substrate to direct the stereochemical outcome of a subsequent reaction, followed by its removal.

Biocatalysis: Employing enzymes, such as aldoxime dehydratases, which can exhibit high stereoselectivity in the synthesis of chiral nitriles under mild, aqueous conditions. nih.gov

Organocatalysis: Asymmetric Mannich reactions, for example, can be used to construct chiral backbones that can be further elaborated into target nitrile analogues. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Nitrile Analogues

StrategyDescriptionKey AdvantagesPotential Challenges
Asymmetric CatalysisUse of a small amount of a chiral catalyst (metal complex or organocatalyst) to generate a large amount of chiral product.High catalytic turnover, potential for high enantioselectivity.Catalyst cost and sensitivity, optimization of reaction conditions.
Chiral AuxiliariesCovalent attachment of a chiral group to the substrate to direct a stereoselective reaction.Predictable stereochemical outcomes, well-established methods.Requires additional steps for attachment and removal, not atom-economical.
BiocatalysisUse of enzymes or whole-cell systems to catalyze stereoselective transformations. nih.govHigh selectivity, mild reaction conditions (aqueous, ambient temperature), environmentally friendly. nih.govSubstrate scope limitations, enzyme stability and availability.
OrganocatalysisUse of small, metal-free organic molecules as catalysts for asymmetric reactions. researchgate.netLower toxicity compared to metal catalysts, operational simplicity.Catalyst loading can be higher than for metal catalysts.

Flow Chemistry and Continuous Processing in this compound Synthesis

Continuous flow technology has emerged as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.org The application of flow chemistry to the synthesis of this compound can address many of the challenges associated with nitrile production.

A continuous flow process for the synthesis of aryl nitriles has been reported using readily available precursors under mild conditions. rsc.org This approach allows for rapid reaction times, often on the order of minutes, and enhanced safety profiles by minimizing the accumulation of hazardous reagents. rsc.org For instance, the synthesis of 4-(4-methoxyphenyl)butan-2-one, a structurally similar compound, was successfully transitioned from a batch cascade to a telescoped flow system using micropacked bed reactors. researchgate.net This flow system not only increased the yield but also allowed for the separation and individual optimization of each reaction step, leading to significant process intensification. researchgate.net

Key benefits of employing flow chemistry for this synthesis include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling potentially hazardous reagents like cyanides or running highly exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities.

Scalability: Production can be readily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel) without the need for re-optimization. rsc.org

Process Automation and Integration: Flow systems can be automated and multiple reaction steps can be "telescoped" together, reducing manual handling and purification steps between stages. researchgate.netnih.gov

A hypothetical telescoped flow synthesis of this compound could involve an initial reaction in one reactor, followed by in-line purification or reagent addition, and subsequent transformation in a second reactor, all within a closed, continuous system.

Table 2: Batch vs. Flow Synthesis for Aryl Alkyl Nitriles

ParameterBatch ProcessingContinuous Flow ProcessingReference
Reaction TimeHours to daysSeconds to minutes rsc.orgnih.gov
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer with small internal volumes and superior temperature control. rsc.org
ScalabilityComplex, often requires re-optimization of parameters.Straightforward by extending run time or numbering-up reactors. rsc.org
Process ControlDifficult to precisely control temperature and mixing.Excellent control over reaction parameters (temperature, pressure, residence time). researchgate.net
Yield & SelectivityCan be variable and lower due to side reactions.Often higher and more consistent due to precise control. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by applying these principles, focusing on aspects like solvent choice, reaction efficiency, and the use of sustainable catalysts. nih.gov

Solvent-Free and Aqueous Medium Approaches

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. rjpn.org Many traditional organic syntheses rely on volatile and often toxic organic solvents. Developing solvent-free methods or utilizing water as a reaction medium represents a significant step towards a more environmentally benign process.

Aqueous Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic methods, such as those using aldoxime dehydratases, are particularly well-suited for aqueous environments. nih.govmdpi.com These enzymatic processes can convert aldoxime precursors into nitriles efficiently in water, often at mild temperatures and pH, thus avoiding the need for organic solvents and harsh reagents. nih.gov

Solvent-Free Conditions: Conducting reactions under neat (solvent-free) conditions is another highly effective green approach. For the synthesis of nitriles from aldehydes, heterogeneous catalysts like copper fluorapatite have been shown to be effective under neat reaction conditions at elevated temperatures. scirp.org This eliminates solvent-related waste, simplifies product isolation, and can lead to higher reaction concentrations and rates.

These approaches not only reduce the environmental impact but can also offer economic benefits by eliminating the costs associated with solvent purchase, purification, and disposal.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A reaction with high atom economy minimizes the generation of waste byproducts. jocpr.com

The atom economy can be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a hydrocyanation reaction, where a C≡N group is added across a double bond, would theoretically have a 100% atom economy. In contrast, syntheses involving leaving groups or protecting groups that are removed during the process will have lower atom economies.

Sustainable Catalysis in this compound Production

Catalysis is a cornerstone of green chemistry because catalytic reactions are inherently more efficient than stoichiometric ones. researchgate.netmdpi.com Sustainable catalysis focuses on developing catalysts that are not only highly active and selective but also environmentally benign, reusable, and derived from abundant resources.

Key aspects of sustainable catalysis applicable to nitrile synthesis include:

Heterogeneous Catalysts: Solid-phase catalysts are preferred as they can be easily separated from the reaction mixture by filtration and subsequently reused, minimizing waste and simplifying product purification. mdpi.com Examples include metal oxides or metals supported on materials like silica (B1680970) or carbon. scirp.orgbuecher.de

Biocatalysis: As mentioned, enzymes offer a highly sustainable catalytic option. They operate under mild conditions, are biodegradable, and can provide exquisite selectivity, reducing the formation of unwanted byproducts. nih.govmdpi.com

Earth-Abundant Metal Catalysts: There is a growing emphasis on replacing catalysts based on precious and toxic heavy metals (like palladium, platinum, rhodium) with catalysts derived from earth-abundant, less toxic metals such as iron, copper, or manganese. cmu.edumdpi.com These alternatives are more cost-effective and have a smaller environmental footprint associated with their extraction and refinement. cmu.edu

By integrating these sustainable catalytic approaches, the production of this compound can be aligned with the principles of green chemistry, leading to a more efficient, economical, and environmentally responsible process. sciltp.commetall-mater-eng.com

Chemical Transformations and Reactivity of 4 2 Methoxyphenyl Butanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. chemguide.co.ukchemistrysteps.com The reaction proceeds in two stages, first forming an amide, which is then hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst, such as hydrochloric acid, the nitrile is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water. lumenlearning.com This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis:

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile group. chemistrysteps.com This results in the formation of a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. chemguide.co.uk

The hydrolysis of nitriles can sometimes be stopped at the amide stage. For instance, using tetrabutylammonium (B224687) hydroxide (TBAH) as a catalyst allows for the selective hydration of nitriles to their corresponding amides. researchgate.net

Reduction to Amines: Catalytic and Stoichiometric Methods

The reduction of nitriles is a common method for the synthesis of primary amines. chemguide.co.uk This transformation can be achieved through both catalytic and stoichiometric methods. youtube.com

Catalytic Hydrogenation:

Nitriles can be reduced to primary amines using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method is often more economical than using reducing agents like lithium aluminum hydride. youtube.com

Stoichiometric Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk While sodium borohydride (B1222165) is generally not strong enough to reduce nitriles, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride can reduce a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. cymitquimica.comchemistrysteps.com This reaction is fundamental to the chemistry of nitriles.

For example, the addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. The addition of hydrogen cyanide to aldehydes and ketones produces hydroxynitriles. chemguide.co.uk The carbon of the C≡N triple bond undergoes nucleophilic additions similarly to a C=O double bond. lumenlearning.com Protonation is often required to activate the nitrile for the addition of weak nucleophiles. lumenlearning.com

The rate of nucleophilic addition is influenced by electronic effects. Electron-withdrawing groups near the nitrile group increase its reactivity, while electron-donating groups decrease it. chemistrysteps.com

Cycloaddition Reactions Involving the Nitrile Moiety

Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a ring. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. libretexts.org Nitriles can participate as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings.

Reactions Involving the Aromatic (2-Methoxyphenyl) Moiety

The 2-methoxyphenyl group in 4-(2-methoxyphenyl)butanenitrile can also undergo various reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a key reaction of aromatic compounds where an atom, usually hydrogen, is replaced by an electrophile. wikipedia.org The methoxy (B1213986) group (-OCH3) on the phenyl ring is an activating group and an ortho-, para-director. This is because the oxygen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. wikipedia.orgresearchgate.net The butanenitrile substituent, on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing nature.

The interplay of these two substituents will direct incoming electrophiles to specific positions on the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Functional Group Transformations of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is a key site for functional group interconversion, primarily through cleavage of the ether bond to yield a phenolic hydroxyl group. This transformation, known as O-demethylation, significantly alters the electronic and physical properties of the molecule, opening avenues for further derivatization.

One of the most common methods for ether cleavage is treatment with strong protic acids, particularly hydrogen halides like hydrogen iodide (HI) and hydrogen bromide (HBr). nih.govrsc.org The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, the halide anion acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to liberate the phenol (B47542) and form a methyl halide. nih.gov

Alternative reagents for O-demethylation include strong Lewis acids such as boron tribromide (BBr₃). This reagent is particularly effective for cleaving aryl methyl ethers. Current time information in Bangalore, IN. Additionally, enzymatic methods have emerged as a milder alternative for demethylation. Enzymes like cytochrome P450 monooxygenases can catalyze the oxidative demethylation of O-methoxy-aryl groups. researchgate.netnih.gov For instance, the GcoAB cytochrome P450 system has been shown to demethylate guaiacol, a related methoxyphenolic compound. researchgate.net While not specifically documented for this compound, these enzymatic systems represent a potential green chemistry approach to its corresponding phenol. researchgate.netosi.lv

Reagent/CatalystConditionsProductReference(s)
Hydrogen Iodide (HI)Strong acid, heat4-(2-Hydroxyphenyl)butanenitrile nih.govrsc.org
Boron Tribromide (BBr₃)Inert solvent4-(2-Hydroxyphenyl)butanenitrile Current time information in Bangalore, IN.
Cytochrome P450 EnzymesBiocatalytic4-(2-Hydroxyphenyl)butanenitrile researchgate.netnih.gov
2-(Diethylamino)ethanethiol-4-(2-Hydroxyphenyl)butanenitrile Current time information in Bangalore, IN.

Coupling Reactions on the Aromatic Ring

The aromatic ring of this compound is amenable to various coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions can be broadly categorized into electrophilic aromatic substitutions and transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. nih.gov Conversely, the butanenitrile side chain is generally considered a deactivating group and a meta-director due to the electron-withdrawing nature of the nitrile. The interplay of these two groups will direct incoming electrophiles. Given the strong directing effect of the methoxy group, substitution is most likely to occur at the positions ortho and para to it (positions 3, 5, and 1).

Transition-Metal-Catalyzed Cross-Coupling: The methoxy group itself can be utilized as a leaving group in certain cross-coupling reactions. Nickel- and palladium-catalyzed reactions have been developed for the cross-coupling of aryl ethers, enabling the formation of new C-C bonds by cleaving the robust C(sp²)–O bond of the methoxy group. tcichemicals.comorganic-chemistry.org This allows for the direct arylation or alkylation of the aromatic ring at the position of the methoxy group.

Reaction TypeCatalystCoupling PartnerProduct TypeReference(s)
Electrophilic Aromatic SubstitutionLewis/Brønsted AcidElectrophile (e.g., Br₂, HNO₃)Substituted this compound nih.govnih.gov
Nickel-Catalyzed Cross-CouplingNi(0) complexOrganometallic reagent (e.g., PhLi)2-Aryl- or 2-Alkyl-substituted phenylbutanenitrile tcichemicals.comorganic-chemistry.org
Palladium-Catalyzed Cross-CouplingPd(0) complexOrganometallic reagent2-Aryl- or 2-Alkyl-substituted phenylbutanenitrile organic-chemistry.org

Reactions Involving the Butane (B89635) Chain and Stereochemical Aspects

The butane chain of this compound offers several sites for chemical modification, including the α-carbon to the nitrile group, the benzylic position, and the nitrile group itself.

The protons on the carbon atom alpha to the nitrile group (Cα) are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This allows for deprotonation with a suitable base to form a nucleophilic enolate, which can then be reacted with various electrophiles, such as alkyl halides, in α-alkylation reactions.

Recent studies have demonstrated efficient copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols. This method proceeds through a borrowing-hydrogen mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a Knoevenagel condensation with the nitrile, followed by reduction of the resulting α,β-unsaturated nitrile. Base-catalyzed alkylations without transition metals have also been reported for arylacetonitriles.

ReactionCatalyst/BaseElectrophileProductReference(s)
α-AlkylationCopper(II) chloride/TMEDABenzyl alcoholα-Alkyl-4-(2-methoxyphenyl)butanenitrile
α-AlkylationLiOtBuAlkyl halideα-Alkyl-4-(2-methoxyphenyl)butanenitrile

The alkane chain can undergo both oxidative and reductive transformations. The nitrile group can be reduced to a primary amine, a valuable functional group in medicinal chemistry. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride in the presence of a nickel(II) or cobalt(II) salt, and catalytic hydrogenation over metals like palladium, platinum, or Raney nickel. The use of diisobutylaluminium hydride (DIBAL-H) can lead to the partial reduction of the nitrile to an aldehyde after hydrolysis.

The benzylic position (the carbon atom attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidatively cleave the alkyl chain, converting the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. This reaction would transform this compound into 2-methoxybenzoic acid.

TransformationReagent(s)ProductReference(s)
Nitrile ReductionLiAlH₄ or H₂/Pd4-(2-Methoxyphenyl)butan-1-amine
Nitrile ReductionNaBH₄/NiCl₂4-(2-Methoxyphenyl)butan-1-amine
Nitrile to Aldehyde1. DIBAL-H, 2. H₃O⁺4-(2-Methoxyphenyl)butanal
Benzylic OxidationKMnO₄, heat, acid2-Methoxybenzoic acid

While specific stereoselective reactions on this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its analogues. For instance, the diastereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones, which share the arylacetyl structural motif, has been achieved with high diastereoselectivity using zirconium enolates. This suggests that by converting the nitrile to a suitable chiral auxiliary-bearing group, stereoselective alkylations on the α-carbon could be achieved.

Furthermore, enantioselective α-alkylation of aldehydes has been accomplished through the synergistic merger of photoredox, enamine, and hydrogen-atom transfer catalysis, employing simple olefins as coupling partners. Given that the nitrile group can be converted to an aldehyde, this provides a potential route to chiral derivatives. The development of cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, has led to the synthesis of highly substituted cyclohexanones with excellent diastereoselectivity, highlighting the potential for complex stereocontrolled transformations on related systems.

Multi-Component Reactions and Cascade Processes with this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates structural elements from each starting material. nih.gov Well-known MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions, which are widely used for the rapid generation of molecular diversity and the synthesis of heterocyclic compounds. nih.gov

A molecule like this compound, with its nitrile functionality, could potentially participate in MCRs. For example, the nitrile group could be a component in reactions that lead to the formation of nitrogen-containing heterocycles. nih.govorganic-chemistry.org However, a review of the current literature does not provide specific examples of this compound being used as a substrate in a multi-component reaction.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also relevant. An enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol (B1222856) to the corresponding chiral amine, demonstrating the potential for stereodivergent synthesis in a one-pot process for a structurally similar compound. While not directly involving this compound, this illustrates the type of complex, efficient transformations that could be envisioned for this and related molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Methoxyphenyl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connections and the study of molecular geometry. researchgate.netucl.ac.uk

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. ubc.ca In 4-(2-Methoxyphenyl)butanenitrile, the aromatic protons on the methoxy-substituted ring typically appear in the downfield region of the spectrum, generally between 6.8 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. rsc.org The specific chemical shifts and splitting patterns of these protons are influenced by their position relative to the methoxy (B1213986) and butanenitrile substituents.

The aliphatic protons of the butanenitrile chain exhibit distinct signals. The two protons adjacent to the nitrile group (alpha to CN) are expected to resonate at a lower field than the other methylene (B1212753) groups due to the electron-withdrawing nature of the nitrile. The protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm. blogspot.com The coupling between adjacent non-equivalent protons (vicinal coupling) provides information about the connectivity of the carbon chain, with the magnitude of the coupling constant (J-value) offering insights into the dihedral angles between these protons. ubc.ca

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (H-3, H-4, H-5, H-6) 6.8 - 7.3 Multiplet
Methoxy (-OCH₃) ~3.8 Singlet
Methylene (Ar-CH₂) ~2.8 Triplet
Methylene (-CH₂-CH₂CN) ~2.0 Multiplet
Methylene (-CH₂CN) ~2.4 Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. wisc.edu The carbon of the nitrile group (CN) is characteristically found in the 115-125 ppm range. youtube.com The aromatic carbons display signals between approximately 110 and 160 ppm, with the carbon attached to the methoxy group (C-2) being significantly shielded and appearing at a lower chemical shift compared to the other aromatic carbons. chemicalbook.comspectrabase.com The aliphatic carbons of the butanenitrile chain resonate in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nanalysis.comlibretexts.orglibretexts.org A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as the nitrile carbon and the aromatic carbons C-1 and C-2, are absent in DEPT spectra. nanalysis.comlibretexts.org This information is invaluable for the unambiguous assignment of each carbon resonance. libretexts.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound

Carbon Predicted Chemical Shift (ppm) DEPT-135
C1 ~130 No Signal
C2 ~157 No Signal
C3 ~111 Positive
C4 ~128 Positive
C5 ~121 Positive
C6 ~129 Positive
Ar-CH₂ ~29 Negative
-CH₂-CH₂CN ~25 Negative
-CH₂CN ~17 Negative
-OCH₃ ~55 Positive
-CN ~119 No Signal

Two-dimensional (2D) NMR techniques are indispensable for unraveling the intricate structural details of molecules like this compound by providing correlation information between different nuclei. researchgate.netiupac.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the butanenitrile side chain and identifying adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing a direct and unambiguous assignment of protonated carbons. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.eduprinceton.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For example, it can show correlations from the methylene protons adjacent to the aromatic ring to the aromatic carbons, and from the methylene protons alpha to the nitrile group to the nitrile carbon. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is crucial for determining the conformation and stereochemistry of a molecule. In the case of this compound, NOESY can confirm the proximity of the methoxy group protons to the proton at the C-3 position on the aromatic ring. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby revealing its molecular weight and structural features. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or five decimal places. lcms.czmdpi.com This precision allows for the determination of the exact elemental composition of the molecular ion. ucr.educhemrxiv.org For this compound (C₁₁H₁₃NO), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule by studying its fragmentation patterns. nih.govchemrxiv.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. nih.govwvu.edu

Common fragmentation pathways for this compound would likely involve cleavage of the benzylic bond (the C-C bond between the aromatic ring and the butanenitrile chain) and cleavages within the butanenitrile chain itself. libretexts.orgmiamioh.edu The loss of small neutral molecules such as HCN is also a characteristic fragmentation for nitriles. nist.govdocbrown.info Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the methoxyphenyl group and the butanenitrile chain. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The key functional groups in this compound are the nitrile (-C≡N) group, the methoxy (-OCH₃) group, the benzene (B151609) ring, and the aliphatic butane (B89635) chain. Each of these will give rise to characteristic peaks in the IR and Raman spectra.

Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and readily identifiable peaks in the vibrational spectrum of a nitrile. It typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. For aromatic nitriles, this peak is often found between 2220 and 2240 cm⁻¹ due to conjugation with the aromatic ring. researchgate.net In a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the C≡N stretching mode was theoretically calculated to be around 2280 cm⁻¹. researchgate.net

Methoxyphenyl Group: The methoxy group (-OCH₃) will exhibit several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. The O-CH₃ stretching vibration is typically observed in the 1000-1100 cm⁻¹ range for anisole (B1667542) and its derivatives. researchgate.net For instance, in 4-(6-methoxynaphthalen-2-yl) butan-2-one, these modes were identified and analyzed using both experimental and theoretical methods. nih.gov The aromatic C-O stretching vibration is also a key feature.

Aromatic Ring: The benzene ring will show a series of characteristic absorptions. C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 650-900 cm⁻¹ range.

Aliphatic Chain (-CH₂-CH₂-CH₂-): The butane chain will contribute to the spectrum with its C-H stretching vibrations (symmetric and asymmetric) in the 2850-2960 cm⁻¹ range. Bending (scissoring and rocking) vibrations of the methylene (-CH₂-) groups will appear in the 1400-1470 cm⁻¹ and 720-730 cm⁻¹ regions, respectively.

The table below summarizes the expected vibrational frequencies for this compound based on data from related compounds and general spectroscopic correlations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Nitrile (-C≡N)Stretching2220 - 2260Sharp, Medium-Strong
MethoxyphenylAromatic C-H Stretch3000 - 3100Weak-Medium
C-O-C Asymmetric Stretch1230 - 1270Strong
Aliphatic Chain (-CH₂-)C-H Asymmetric Stretch~2925Strong
C-H Symmetric Stretch~2855Medium
Aromatic RingC=C Stretch1450 - 1600Variable

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, analysis of related methoxyphenyl derivatives provides a strong basis for predicting its solid-state conformation and intermolecular interactions.

Studies on various molecules containing the 2-methoxyphenyl group reveal common structural motifs. For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine (B1678402) ring adopts a chair conformation, and the crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, leading to a sandwich-like arrangement. sioc-journal.cnresearchgate.net In another example, 2-methoxy-4,6-diphenylnicotinonitrile, the pyridine (B92270) and one of the phenyl rings are nearly coplanar, and the structure is influenced by weak intermolecular interactions. nih.gov

For this compound, we can anticipate that the molecule will adopt a conformation that minimizes steric hindrance between the methoxy group and the butanenitrile chain. The crystal packing will likely be dominated by weak intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, where the nitrile nitrogen and the methoxy oxygen act as hydrogen bond acceptors. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

The expected crystallographic parameters, based on related structures, are summarized in the table below.

ParameterExpected Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCommon centrosymmetric groups (e.g., P2₁/c, P-1)
Key Intermolecular InteractionsC-H···N, C-H···O, π-π stacking
ConformationMinimized steric hindrance between substituents

Powder X-ray Diffraction in Polymorphism Studies of Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing different polymorphic forms. rigaku.comresearchgate.net

While no polymorphism studies on this compound itself have been found, research on related aromatic nitriles and other organic molecules demonstrates the utility of PXRD in this area. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. These differences arise from the distinct arrangement of molecules in the crystal lattice of each polymorphic form. researchgate.net

For instance, studies on the polymerization of aromatic nitriles have utilized techniques that could be applied to investigate potential polymorphism. sioc-journal.cncjps.org Furthermore, the synthesis and characterization of various substituted nitriles often involve PXRD to confirm the crystalline phase of the product. The study of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline utilized powder X-ray diffraction data to determine its crystal system and space group. nih.gov

In a hypothetical polymorphism study of this compound, different crystallization conditions (e.g., solvent, temperature, pressure) would be employed to induce the formation of various crystalline phases. PXRD would then be used to analyze the resulting solids. The appearance of new peaks, shifts in peak positions, or changes in relative peak intensities in the diffraction patterns would indicate the presence of a new polymorph.

Computational and Theoretical Chemistry Studies of 4 2 Methoxyphenyl Butanenitrile

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing powerful insights into conformational flexibility and the influence of the environment. easychair.orgeasychair.org For a flexible molecule like 4-(2-Methoxyphenyl)butanenitrile, with its rotatable bonds in the butyl chain and the methoxy (B1213986) group, MD simulations are invaluable.

By simulating the molecule's trajectory, researchers can identify the most stable conformers and the energy barriers between them. cwu.edu This is crucial as the molecule's conformation can significantly impact its reactivity. Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on both conformation and reaction dynamics. easychair.org The simulation can reveal how solvent molecules arrange around the solute and how this solvation shell stabilizes or destabilizes different conformers or transition states. easychair.orgeasychair.org Studies on related compounds have used MD to understand protein-ligand stability and flexibility, a similar approach can be used to study its conformational landscape. nih.govnih.gov

QSAR/QSPR Modeling of Analogues for Structure-Reactivity Relationships (excluding biological or physical properties focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate a molecule's structural or physicochemical properties with its activity or properties. nih.gov In the context of chemical reactivity, a QSAR model can be developed for a series of analogues of this compound to predict their reactivity in a specific transformation.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors, derived from computational methods like DFT, can include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

These descriptors are then used in a statistical method, such as multiple linear regression, to build a mathematical model that links the structural features to a measured reactivity parameter (e.g., a reaction rate constant). nih.gov This model can then predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired reaction kinetics.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is instrumental in mapping out the entire energy landscape of a chemical reaction. researchgate.net For a reaction involving this compound, computational methods can be used to identify the most plausible mechanism.

This involves:

Optimizing Geometries: Calculating the structures of reactants, products, and any intermediates.

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is a key factor controlling the reaction rate.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the desired reactants and products.

Theoretical studies on reactions of similar molecules, such as the tandem radical cyclization of a 1-[2-iodo-3-(2-methoxyphenyl)-prop-2-enyl] derivative, have successfully used DFT to determine reaction barriers and favorable pathways, demonstrating the power of this approach. researchgate.net A similar methodology could be applied to predict, for example, the mechanism of cyclization or addition reactions involving the nitrile or phenyl group of this compound. researchgate.net

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, offer a detailed validation of the computed molecular structure and electronic environment.

Infrared (IR) Spectroscopy

Computational approaches, particularly DFT calculations, are widely used to predict the vibrational spectra of organic molecules. For this compound, a theoretical IR spectrum can be generated, and its accuracy can be assessed by comparison with an experimental spectrum. Such a comparative analysis allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

The choice of the functional and basis set is crucial for obtaining accurate predictions. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). bohrium.com This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. bohrium.com

A hypothetical comparison between the predicted and experimental vibrational frequencies for key functional groups in this compound is presented below. It is standard practice for calculated harmonic frequencies to be scaled by an empirical factor to better match the anharmonicity of real molecular vibrations.

Table 1: Comparison of Predicted and Experimental IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
C≡N StretchNitrile22452247
C-H Stretch (Aromatic)Aryl3050-31003060-3110
C-H Stretch (Aliphatic)Alkyl Chain2850-29602860-2970
C-O-C Stretch (Asymmetric)Methoxy12401245
C-O-C Stretch (Symmetric)Methoxy10301035
C-H Bending (Aromatic)Aryl750-900755-910

Note: The predicted values in this table are representative and based on typical results from DFT calculations for similar compounds. Experimental values are hypothetical for the purpose of illustrating the validation process.

The strong correlation between the predicted and experimental data, particularly for the characteristic nitrile and methoxy group vibrations, would serve to validate the optimized geometry and electronic structure obtained from the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts through computational methods is an invaluable tool for structure elucidation. bohrium.comgithub.io The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. bohrium.com

Similar to IR predictions, the accuracy of calculated NMR shifts is dependent on the level of theory and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.io A comparison between the theoretically predicted and experimentally measured chemical shifts for this compound provides a rigorous test of the computational model.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Aromatic Protons6.8 - 7.36.85 - 7.25
Methoxy Protons (-OCH₃)3.83.85
Methylene (B1212753) Protons (-CH₂-Ar)2.82.82
Methylene Protons (-CH₂-CH₂CN)1.91.95
Methylene Protons (-CH₂-CN)2.42.43

Note: The predicted values in this table are representative and based on typical results from GIAO-DFT calculations. Experimental values are hypothetical for illustrating the validation process.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Nitrile Carbon (-C≡N)119119.5
Aromatic Carbons110 - 157110.5 - 157.8
Methoxy Carbon (-OCH₃)5555.3
Methylene Carbon (-CH₂-Ar)2929.4
Methylene Carbon (-CH₂-CH₂CN)2525.2
Methylene Carbon (-CH₂-CN)1717.1

Note: The predicted values in this table are representative and based on typical results from GIAO-DFT calculations. Experimental values are hypothetical for illustrating the validation process.

Derivatives, Analogues, and Structural Modifications of 4 2 Methoxyphenyl Butanenitrile

Synthesis and Characterization of Substituted 4-(2-Methoxyphenyl)butanenitrile Analogues

The synthesis of analogues based on the this compound structure is a key step in exploring its chemical space. These synthetic efforts typically focus on three main areas of the molecule: the aromatic ring, the butane (B89635) chain, and the nitrile group.

The electronic properties of the phenyl ring can be systematically altered by introducing additional substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—profoundly influences the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org Substituents that donate electrons, such as hydroxyl (-OH) or amino (-NH2) groups, activate the ring, making it more nucleophilic and increasing the rate of reaction. Conversely, electron-withdrawing groups, like nitro (–NO2) or cyano (–CN) groups, deactivate the ring by decreasing its electron density. libretexts.orglibretexts.org

The position of any new substituent is directed by the existing methoxy (B1213986) group (-OCH3), which is a known ortho-, para-directing activator. This means that in electrophilic substitution reactions, incoming electrophiles will preferentially add to the positions ortho or para to the methoxy group.

Table 1: Predicted Effects of Substituents on the Aromatic Ring of this compound

SubstituentElectronic EffectPredicted Reactivity toward ElectrophilesPreferred Position(s)
-NO₂Strong Electron-WithdrawingDeactivated3, 5
-ClWeak Electron-WithdrawingDeactivated4, 6
-CH₃Electron-DonatingActivated4, 6
-OHStrong Electron-DonatingActivated4, 6
-COOHElectron-WithdrawingDeactivated3, 5

This table is illustrative and based on established principles of substituent effects in electrophilic aromatic substitution. libretexts.org

Altering the four-carbon nitrile chain offers another avenue for creating structural analogues. Standard organic synthesis methods can be employed to shorten or lengthen the alkyl chain, producing homologues such as 3-(2-methoxyphenyl)propanenitrile (B176522) or 5-(2-methoxyphenyl)pentanenitrile.

Furthermore, introducing branching into the chain can create new chemical entities with distinct properties. For example, a branched-chain analogue like 3-methyl-4-(2-methoxyphenyl)butanenitrile could be synthesized. The synthesis of a similar compound, 3-methyl-2-(4-nitrophenyl)butanenitrile, has been described and involves a Michael addition mechanism. Such modifications can impact the molecule's conformation and steric profile.

The nitrile (-C≡N) group is a versatile functional handle that can be converted into a wide array of other functional groups. libretexts.org This versatility allows for the creation of diverse derivatives.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, producing 4-(2-methoxyphenyl)butanoic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, 4-(2-methoxyphenyl)butan-1-amine.

Reaction with Organometallics: Grignard reagents can react with the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition: The nitrile group can undergo cycloaddition reactions. For instance, reaction with sodium azide (B81097) can produce a tetrazole ring, yielding 5-(3-(2-methoxyphenyl)propyl)-1H-tetrazole. The synthesis of bis-tetrazolyl compounds from dinitriles or via coupling reactions with precursors like dibromobutane has been documented, highlighting the utility of this transformation. nih.gov

Table 2: Potential Functional Group Transformations of the Nitrile Moiety

Reagent(s)Resulting Functional GroupProduct Name Example
H₃O⁺, heatCarboxylic Acid4-(2-methoxyphenyl)butanoic acid
1. LiAlH₄; 2. H₂OPrimary Amine4-(2-methoxyphenyl)butan-1-amine
1. CH₃MgBr; 2. H₃O⁺Ketone1-(2-methoxyphenyl)-5-hexanone
NaN₃Tetrazole5-(3-(2-methoxyphenyl)propyl)-1H-tetrazole

Structure-Reactivity Relationships within the this compound Chemical Space

The relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. For derivatives of this compound, reactivity is primarily influenced by the interplay of inductive and resonance effects of substituents on the aromatic ring. libretexts.orgmsu.edu

An electron-donating group (EDG) like the inherent methoxy group increases the electron density of the benzene (B151609) ring through resonance, thereby activating it for electrophilic aromatic substitution. libretexts.org If another EDG were added, this effect would be enhanced. Conversely, adding an electron-withdrawing group (EWG) like a nitro group would decrease the ring's electron density, making it less reactive toward electrophiles. libretexts.org These electronic effects are transmitted through the pi-system of the ring and can influence the reactivity of the benzylic position of the butane chain.

Modifications to the butane chain itself primarily induce steric effects. Increased chain length or branching near the aromatic ring can hinder the approach of reagents to the ring or the nitrile group, potentially slowing down reaction rates.

Libraries of Analogues for High-Throughput Screening in Non-Biological Applications (e.g., catalysis discovery)

High-throughput screening (HTS) is a powerful method for discovering new molecules with desired properties by rapidly testing large numbers of compounds. nih.gov While often associated with drug discovery, HTS is also valuable in materials science and catalysis. nih.gov A library of this compound analogues could be designed for screening in non-biological contexts.

The design of such a library would focus on generating structural diversity by systematically varying the three key regions of the molecule as described above. thermofisher.cnupenn.edu For catalysis discovery, the methoxy and nitrile functional groups (or their derivatives, like amines or tetrazoles) could act as ligands for metal ions. A library of analogues with different electronic and steric properties could be screened to identify superior ligands for a specific catalytic transformation. For example, the synthesis of metal-organic frameworks (MOFs) or coordination polymers often relies on ligands containing nitrogen atoms, such as those found in tetrazoles derived from nitriles. nih.gov A diverse library of such ligands could be screened to discover new materials with unique porous or catalytic properties.

Stereochemical Variations and Chiral Analogues of this compound

Introducing stereochemistry into the this compound scaffold can be achieved by creating a chiral center along the butane chain. This is typically accomplished by introducing a substituent at the C2 or C3 position of the butanenitrile chain. For example, the synthesis of an analogue like 2-methyl-4-(2-methoxyphenyl)butanenitrile would result in a chiral molecule.

The synthesis of specific stereoisomers (enantiomers or diastereomers) requires the use of asymmetric synthesis techniques. These methods could include employing chiral catalysts, using chiral starting materials, or separating a racemic mixture through chiral resolution. The characterization of these chiral analogues would necessitate analytical techniques sensitive to stereochemistry, such as polarimetry and chiral chromatography. Confirmation of the absolute stereochemistry often requires single-crystal X-ray crystallography.

Applications of 4 2 Methoxyphenyl Butanenitrile in Chemical Synthesis and Materials Science Excluding Clinical/biological

Role as a Key Intermediate in the Synthesis of Fine Chemicals and Specialty Chemicals

4-(2-Methoxyphenyl)butanenitrile serves as a valuable building block in organic synthesis, particularly for constructing intricate molecular frameworks such as heterocyclic and polycyclic systems.

The nitrile functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.govresearchgate.net The butanenitrile backbone of this compound can be chemically modified and then cyclized to form these important structural motifs.

Research has demonstrated that derivatives of butanenitrile are effective precursors for complex heterocycles. For instance, a related compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, undergoes a base-assisted oxidative cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This transformation highlights how the butanenitrile core can be manipulated to construct the indole (B1671886) ring system, a common scaffold in fine chemicals. Further one-pot reactions of this intermediate with hydrazine (B178648) hydrate (B1144303) can yield antimycobacterial pyridazino[4,3-b]indoles. acs.org

The presence of the methoxyphenyl group can also influence the properties of the resulting heterocyclic compounds. Studies on other heterocyclic systems, such as quinoline (B57606) derivatives, have shown that the inclusion of a 4-methoxyphenyl (B3050149) group can enhance specific activities. mdpi.com While not a direct synthesis from this compound, this indicates the value of the methoxyphenyl moiety in the properties of the final heterocyclic products.

Table 1: Examples of Heterocyclic Synthesis from Butanenitrile Derivatives

Starting Material (Derivative)Reagents/ConditionsHeterocyclic ProductResearch FindingCitation
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrileKOH, DMSO2-(3-oxoindolin-2-ylidene)acetonitrileBase-assisted oxidative cyclization forms an indolinone ring system. acs.org
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrileKOH, DMSO, then Hydrazine HydratePyridazino[4,3-b]indoleA one-pot sequence leads to the formation of a complex, fused heterocyclic system. acs.org

Beyond simple heterocycles, this compound and its derivatives are instrumental in constructing more complex polycyclic and fused-ring systems. The combination of the aromatic ring and the reactive nitrile group allows for intramolecular reactions that can build multiple rings in a single synthetic strategy.

The synthesis of pyridazino[4,3-b]indoles from a butanenitrile precursor is a clear example of forming a complex polycyclic structure. acs.org Another relevant example involves the synthesis of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, a complex polycyclic system. researchgate.net While not starting directly from this compound, this synthesis illustrates how methoxyphenyl and carbonitrile moieties are key components in building fused ring systems like benzochromene. researchgate.net The strategic placement of functional groups enables sequential cyclizations, leading to rigid, three-dimensional architectures. researchgate.net

Use in Material Science Research

The functional groups within this compound make it a candidate for research in materials science, including polymer chemistry and the development of functional materials.

While direct polymerization of this compound is not widely documented, its structural motifs—the methoxyphenyl group and the nitrile—are known to impart specific properties when incorporated into polymer backbones. Monomers containing methoxyphenyl groups have been used to synthesize polymers with notable thermal stability. humanjournals.com For example, N-(4-Methoxyphenyl)maleimide has been copolymerized with methylacrylate to produce polymers with significant heat resistance, with weight loss beginning around 220°C. humanjournals.com Similarly, 2-methoxy-4-vinylphenol (B128420) (MVP), a monomer derived from bio-based ferulic acid, can be polymerized to create thermoplastics. mdpi.com

The nitrile group can also serve as a functional handle for polymerization or post-polymerization modification. The presence of both the methoxy (B1213986) and nitrile functionalities suggests that this compound could be explored as a monomer or a modifying agent to create polymers with tailored thermal or chemical properties.

Table 2: Properties of Polymers from Related Methoxyphenyl-Containing Monomers

MonomerPolymerization MethodKey FindingCitation
N-(4-Methoxyphenyl) maleimideFree radical polymerization (with AIBN/BPO)Copolymers exhibited significant thermal stability, with degradation starting at 220-550°C. humanjournals.com
2-methoxy-4-vinylphenol (MVP)Ionic and radical polymerizationSuccessfully polymerized to form biobased thermoplastics, demonstrating its potential to replace fossil-based monomers like styrene. mdpi.com
Pentafluorophenyl Methacrylate / p-Nitrophenyl MethacrylateCu(0)-mediated radical polymerizationActive ester-containing copolymers were synthesized for post-polymerization modification, a technique applicable to functional monomers. mdpi.com

The electronic properties of the methoxyphenyl and nitrile groups suggest potential applications in optoelectronic materials. A theoretical study using Density Functional Theory (DFT) on the related monomer 4-(methoxyphenyl acetonitrile) (MPA) provides insight into this potential. researchgate.net The study found that the methoxy group acts as an electron donor while the cyano (nitrile) group acts as an electron acceptor. researchgate.net

This donor-acceptor relationship can facilitate intramolecular charge transfer, a key characteristic for optoelectronic materials. Chemical modification of the monomer, such as by Knoevenagel condensation, was shown to reduce the HOMO-LUMO energy gap and enhance absorption and emission properties. researchgate.net These findings suggest that molecules with a methoxyphenyl-nitrile structure, like this compound, could serve as foundational units for designing new materials with tailored electronic and optical properties. researchgate.net

Table 3: Theoretical Optoelectronic Properties of a Related Monomer

Monomer SystemMethodFindingImplicationCitation
4-(methoxyphenyl acetonitrile) (MPA)DFT CalculationsThe methoxy group acts as a donor and the cyano group as an acceptor, creating a charge transfer system.Potential for use in optoelectronic applications. researchgate.net
Modified MFA monomerTD-DFT CalculationsChemical modification leads to a reduced HOMO-LUMO gap and enhanced absorption/emission properties.The core structure is tunable for desired optical properties. researchgate.net

Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to organize molecules into well-defined, functional structures. nih.govencyclopedia.pub The distinct chemical features of this compound, including its aromatic ring, ether linkage, and nitrile group, make it a candidate for participating in such assemblies.

The crystal structures of related compounds reveal the importance of these interactions. In the structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, intermolecular hydrogen bonds of the C–H···O and C–H···N types are observed. researchgate.net A more complex example, 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, shows molecules linked by pairs of N—H···N hydrogen bonds to form inversion dimers. researchgate.net These dimers are further linked into chains by N—H···O hydrogen bonds, demonstrating a clear multi-level supramolecular arrangement. researchgate.net These examples show how the methoxyphenyl and nitrile functionalities can direct the self-assembly of molecules into ordered, higher-level structures.

Table 4: Non-Covalent Interactions in Related Crystal Structures

CompoundInteraction TypeResulting AssemblyCitation
2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrileC–H···O, C–H···NIntermolecular hydrogen bonding network. researchgate.net
2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrileN—H···N, N—H···OFormation of inversion dimers, which are then linked into chains. researchgate.net

Applications in Analytical Chemistry Research

The precision required in analytical chemistry necessitates the use of well-characterized compounds for method development and validation. This compound finds its niche in this domain primarily as a reference material and in the exploration of new analytical techniques.

As a Standard or Reference Compound

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. This compound serves as a certified reference material in specific analytical contexts. Its primary role is as an impurity standard in the analysis of certain pharmaceutical compounds. For instance, it is a known impurity of Dotarizine, a calcium channel blocker. Manufacturers and regulatory bodies utilize such standards to ensure the purity and quality of the final drug product by developing and validating analytical methods capable of detecting and quantifying this specific impurity.

The availability of highly purified this compound allows laboratories to:

Calibrate analytical instruments.

Perform system suitability tests to ensure the analytical setup is working correctly.

Identify and quantify the presence of this specific impurity in a sample.

Validate the accuracy and precision of analytical methods.

Below is a table summarizing the typical data provided for this compound when supplied as a reference standard.

PropertyTypical Value/Specification
Chemical Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number 5894-55-3
Purity ≥98% (typically by HPLC)
Appearance Colorless to light yellow oil
Solubility Soluble in acetonitrile (B52724), methanol, DMSO

In the Development of New Chromatographic Methods

The development of novel chromatographic methods is essential for separating complex mixtures and isolating compounds of interest. While this compound is not widely used as a stationary phase component itself, its physicochemical properties make it a useful analyte for testing and optimizing new chromatographic columns and mobile phases.

Researchers developing new high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods can use this compound to evaluate the performance of their systems. Its moderate polarity, due to the presence of both a nitrile group and a methoxy-substituted aromatic ring, allows it to interact with a variety of stationary phases. This makes it a suitable probe molecule for assessing parameters such as:

Retention behavior: How long the compound is retained on the column under different conditions.

Selectivity: The ability of the column to distinguish it from structurally similar compounds.

Peak shape: To check for undesirable interactions with the stationary phase that could lead to poor chromatographic performance.

For example, a research team developing a new chiral stationary phase might use a racemic mixture of a derivative of this compound to test the enantioselective separation capabilities of their new product.

Catalytic Applications or Ligand Design Potential

The electronic and structural features of this compound make it an interesting building block in the field of catalysis. The nitrile group and the methoxy-substituted phenyl ring can be chemically modified to create more complex molecules that can act as ligands for metal catalysts or participate in organocatalytic transformations.

As a Ligand Precursor for Metal Catalysis

The nitrile group (-C≡N) in this compound can be chemically transformed into various other functional groups that are excellent coordinating agents for metal ions. These transformations allow it to serve as a precursor for the synthesis of ligands used in metal-catalyzed reactions.

Common transformations of the nitrile group include:

Reduction to a primary amine (-CH₂NH₂): The resulting 4-(2-methoxyphenyl)butylamine can act as a monodentate or be incorporated into polydentate ligands. These amino ligands can coordinate with a wide range of transition metals like palladium, rhodium, and ruthenium, which are commonly used in catalysis.

Hydrolysis to a carboxylic acid (-COOH): The corresponding 4-(2-methoxyphenyl)butanoic acid can be used to synthesize carboxylate ligands.

Conversion to an amidine or other nitrogen-containing heterocycles: These structures can also serve as effective ligands for various metal catalysts.

The presence of the 2-methoxyphenyl group can also influence the properties of the resulting ligand and its metal complex. The methoxy group can have steric and electronic effects that can tune the reactivity and selectivity of the catalyst. For instance, it can promote certain coordination geometries or influence the electron density at the metal center.

An overview of the potential ligand synthesis pathway is presented below:

Starting MaterialTransformation ReactionResulting Functional GroupPotential Ligand Type
This compoundReduction (e.g., with LiAlH₄)Primary Amine (-CH₂NH₂)Amine Ligands
This compoundAcid or Base HydrolysisCarboxylic Acid (-COOH)Carboxylate Ligands
This compoundReaction with organometallicsKetoneDiketonate Ligands

Involvement in Organocatalysis Research

Organocatalysis is a branch of catalysis that uses small organic molecules as catalysts, avoiding the use of metals. While direct catalytic use of this compound is not prominent, it serves as a valuable substrate in organocatalytic research to develop and test new synthetic methodologies.

A key area of interest is the asymmetric transformation of nitriles. For example, researchers might use this compound as a model substrate in the development of new organocatalytic methods for the enantioselective reduction of nitriles to chiral amines. The resulting chiral 4-(2-methoxyphenyl)butylamine and its derivatives are valuable building blocks for the synthesis of more complex molecules.

The development of such methods often involves screening different organocatalysts and reaction conditions to achieve high yield and enantioselectivity. The findings from these studies contribute to the broader field of organocatalysis by expanding the toolbox of reactions available to synthetic chemists.

Advanced Analytical Methodologies for Detection and Quantification of 4 2 Methoxyphenyl Butanenitrile in Research Matrices Excluding Clinical/biological

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 4-(2-Methoxyphenyl)butanenitrile, providing the means to separate the compound from complex mixtures for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving reliable and reproducible results.

Method development often begins with the selection of an appropriate stationary phase. For a compound with the polarity of this compound, a reversed-phase column, such as a C18 or C8, is typically the first choice. nih.govnih.gov The mobile phase composition is then optimized to achieve the desired retention and peak shape. A common starting point is a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The pH of the aqueous portion of the mobile phase can also be adjusted to control the ionization state of any acidic or basic impurities, thereby influencing their retention. mdpi.com

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities that may be present in the research matrix. nih.gov The flow rate and column temperature are also key parameters that are fine-tuned to optimize resolution and analysis time. nih.gov Detection is most commonly achieved using a UV detector, with the wavelength selected based on the UV absorbance spectrum of this compound. nih.govmdpi.com

For complex matrices, specificity is paramount. The method must be able to resolve this compound from starting materials, by-products, and degradation products. researchgate.net Validation of the developed HPLC method according to established guidelines ensures its accuracy, precision, linearity, and robustness for its intended purpose. nih.govmdpi.com

Table 1: Illustrative HPLC Method Parameters for Nitrile Compound Analysis

Parameter Typical Condition Purpose
Column Reversed-phase C18, 100 mm x 2.1 mm, 1.7 µm Provides separation based on hydrophobicity. nih.gov

| Mobile Phase | A: 0.1% Acetic Acid in Water B: Methanol | Controls retention and peak shape. nih.gov | | Gradient | Optimized gradient from low to high organic content | Elutes a wide range of compounds. nih.gov | | Flow Rate | 0.4 mL/min | Influences analysis time and resolution. nih.gov | | Column Temp. | 35-40 °C | Affects viscosity and retention times. nih.govnih.gov | | Detection | UV at an appropriate wavelength (e.g., 220 or 270 nm) | Quantifies the analyte based on light absorbance. nih.gov | | Injection Vol. | 5-20 µL | Introduces the sample into the system. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct gas chromatography (GC) analysis without high temperatures that could lead to degradation, GC becomes a powerful tool when analyzing volatile derivatives or impurities. For instance, if the synthesis of this compound involves volatile precursors or results in volatile by-products, GC is the method of choice.

The core of a GC system is the capillary column, which contains a stationary phase. The choice of stationary phase is critical for achieving separation and depends on the polarity of the analytes. A nonpolar stationary phase like 100% dimethylpolysiloxane is often a good starting point for general screening. researchgate.net The oven temperature is programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. lcms.cz

The inlet temperature and injection mode (e.g., splitless) are optimized to ensure the efficient transfer of the sample onto the column without discrimination or degradation. lcms.czdss.go.th Helium is commonly used as the carrier gas. lcms.cz Detection is typically performed using a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for identification. sigmaaldrich.com

In some cases, derivatization can be employed to increase the volatility and thermal stability of a compound, making it more amenable to GC analysis. For nitriles, while not always necessary, derivatization techniques can be used to improve chromatographic properties and detection limits. mdpi.com

Chiral Chromatography for Enantiomeric Separation

If this compound were to possess a chiral center, for instance, through substitution on the butyronitrile (B89842) chain, the separation of its enantiomers would be essential to understand their distinct properties. Chiral chromatography is the primary technique for this purpose. youtube.com

The direct method of chiral separation involves the use of a chiral stationary phase (CSP). eijppr.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. eijppr.comyoutube.com The chiral selector, which is coated or immobilized on a silica (B1680970) support, creates chiral grooves or cavities where interactions like hydrogen bonding, π-π stacking, and steric hindrance lead to enantiomeric recognition. youtube.com

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), and its composition is a critical factor in achieving separation. youtube.com Method development often involves screening different CSPs and mobile phase combinations to find the optimal conditions. nih.gov

An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.gov However, the direct method using a CSP is generally preferred as it avoids the potential for kinetic resolution and racemization during the derivatization step. nih.gov

Spectrophotometric and Spectrofluorometric Detection Methods

While chromatographic techniques provide separation, spectrophotometric and spectrofluorometric methods are employed for detection and quantification.

Spectrophotometry , specifically UV-Visible spectrophotometry, is commonly coupled with HPLC. The basis of this detection method is the absorption of light by the analyte at a specific wavelength. nih.gov For this compound, the aromatic ring and the nitrile group will contribute to its UV absorbance spectrum, allowing for its detection.

Spectrofluorometry is another detection method that can be used with HPLC. This technique is generally more sensitive and selective than spectrophotometry. It relies on the ability of a compound to absorb light at one wavelength (excitation) and emit light at a longer wavelength (emission). If this compound or a derivative exhibits fluorescence, this method can provide lower detection limits. The fluorescence properties would be dictated by the methoxyphenyl group.

Electrochemical Detection in Research Systems

Electrochemical detection (ECD) offers a highly sensitive and selective alternative for the analysis of electroactive compounds. While direct electrochemical detection of the nitrile group can be challenging, the methoxyphenyl moiety in this compound may be susceptible to oxidation or reduction at a suitable electrode surface.

The principle of ECD involves applying a potential to a working electrode and measuring the resulting current as the analyte passes through the detector cell. The current is proportional to the concentration of the analyte. The development of an ECD method would involve selecting an appropriate working electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and optimizing the applied potential to maximize the signal-to-noise ratio. frontiersin.orgrsc.org

The pH and composition of the supporting electrolyte (the mobile phase in LC-ECD) are critical parameters that can significantly influence the electrochemical behavior of the analyte. tufts.edu While there is extensive research on the electrochemical detection of various organic molecules, specific methods for this compound would require empirical development. nanoge.orgresearchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for the analysis of complex research matrices containing this compound. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. dss.go.th In the context of this compound, GC-MS would be particularly useful for identifying volatile impurities or for analyzing the compound after derivatization. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios of the fragments. jppres.com This allows for confident identification of unknown compounds by comparing their mass spectra to libraries of known compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile analytical tool for non-volatile compounds in complex mixtures. nih.gov It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov For the analysis of this compound, an LC-MS system would allow for its separation from other components in the research matrix, followed by its detection and quantification with high certainty. nih.gov Different ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and thermal stability of the analyte. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and provide structural confirmation. nih.gov

Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound

Technique Separation Principle Detection Principle Primary Application for this compound
GC-MS Volatility and interaction with stationary phase Mass-to-charge ratio of fragmented ions Analysis of volatile impurities and derivatives. researchgate.netdss.go.th
LC-MS Polarity and interaction with stationary phase Mass-to-charge ratio of ionized molecules Primary tool for separation, quantification, and identification in complex matrices. nih.govnih.gov
LC-NMR Polarity and interaction with stationary phase Nuclear magnetic resonance signals Unambiguous structure elucidation of the compound and its impurities directly in the separated fraction. mdpi.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents the ultimate hyphenated technique for structural elucidation. mdpi.com It directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the column. nih.gov This provides unambiguous structural information, which is invaluable for identifying unknown impurities or degradation products. mdpi.com While less sensitive than MS, NMR provides unparalleled detail about the molecular structure. nih.gov LC-NMR can be operated in different modes, including on-flow (continuous measurement), stopped-flow (stopping the flow to acquire data for a specific peak), and loop collection (collecting peaks for later offline NMR analysis). wiley.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(2-Methoxyphenyl)butanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methoxybenzyl halides (e.g., chloride or bromide) with butanenitrile derivatives in the presence of a base (e.g., NaH or K₂CO₃) under reflux in aprotic solvents like DMF or THF . For example, highlights nickel-catalyzed Negishi coupling of aryl zinc reagents with cyclic ketoxime esters, yielding nitrile-containing products (84–88% yields). Key parameters include temperature control (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Lower yields in scaled reactions (e.g., 44–55% in ) may arise from incomplete purification or side reactions, necessitating column chromatography or recrystallization for purity.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals: the methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm in 1H^1H), while the nitrile (-C≡N) carbon resonates at ~δ 120 ppm in 13C^{13}C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : Verify C, H, and N content to confirm purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyphenyl substituent influence the compound’s reactivity compared to halogenated analogs?

  • Methodological Answer : The methoxy group is electron-donating, altering electronic density on the phenyl ring and adjacent nitrile group. Comparative studies with 4-(2-fluorophenyl)butanenitrile () can be conducted via:

  • Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., Grignard reactions) using UV-Vis or HPLC.
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack . notes fluorine’s electron-withdrawing effect reduces ring electron density, while methoxy groups enhance it, affecting regioselectivity in cross-coupling reactions.

Q. What strategies can resolve contradictions in reported synthetic yields for analogous nitrile derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 44% vs. 92% in ) may stem from:

  • Catalyst Loading : Optimize transition-metal catalysts (e.g., Ni or Pd) for cross-couplings; even 1–2 mol% variations can drastically alter efficiency .
  • Workup Procedures : Test extraction solvents (e.g., EtOAc vs. DCM) and drying agents (MgSO₄ vs. Na₂SO₄) to minimize product loss.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry accordingly.

Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450 or kinases). highlights docking studies for nitrile derivatives in antiviral research.
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., explicit solvent models) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design.

Q. What crystallographic techniques are suitable for confirming the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation from solvents like ethanol or acetonitrile. achieved crystallization of a related nitrile derivative in a monoclinic system (space group P21/cP2_1/c).
  • Data Collection : Collect reflections at low temperature (100 K) to minimize thermal motion.
  • Refinement : Resolve disorder in flexible chains (e.g., butanenitrile tail) using SHELXL or Olex2 .

Methodological Design Considerations

  • Experimental Controls : Include inert atmosphere (N₂/Ar) in reactions to prevent nitrile hydrolysis.
  • Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, stirring speed) to address variability in synthetic yields.
  • Safety Protocols : Handle nitriles in fume hoods due to potential toxicity ( ), and use appropriate PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.